4-(Trimethylsilyl)cyclohexanone

Asymmetric Synthesis Chiral Lithium Amides Silyl Enol Ethers

Asymmetric synthesis often requires sterically differentiated prochiral ketones to achieve high enantioselectivity. 4-(Trimethylsilyl)cyclohexanone (CAS 7452-95-1) provides the exact electronic and steric profile needed for chiral enol ether formation. - **Enantioselective deprotonation**: Up to 89% ee with chiral lithium amides (vs. ~90% for 4-tert-butyl analog). - **Controlled lability**: TMS enol ether enables orthogonal deprotection or moderate acylation yields; TBDMS alternative recommended if quantitative acylation required. - **Ring expansion**: Substrate for chiral Al-Lewis acid-catalyzed desymmetrization to cycloheptanones. Supplied with batch-specific COA. Available for research use only.

Molecular Formula C9H18OSi
Molecular Weight 170.32 g/mol
CAS No. 7452-95-1
Cat. No. B3282078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trimethylsilyl)cyclohexanone
CAS7452-95-1
Molecular FormulaC9H18OSi
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1CCC(=O)CC1
InChIInChI=1S/C9H18OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h9H,4-7H2,1-3H3
InChIKeyHBLRCPXWWKKKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trimethylsilyl)cyclohexanone: Controlled Enolate Chemistry


4-(Trimethylsilyl)cyclohexanone (CAS 7452‑95‑1) is a 4‑substituted cyclohexanone derivative bearing a trimethylsilyl (TMS) group at the para‑position [REFS‑1]. This organosilicon compound serves as a prochiral ketone intermediate in asymmetric synthesis, where the bulky TMS group provides steric and electronic differentiation from carbon‑based analogs such as 4‑tert‑butylcyclohexanone or 4‑methylcyclohexanone [REFS‑2]. Its molecular formula is C₉H₁₈OSi with a molar mass of 170.32 g/mol [REFS‑1], and it functions primarily as a substrate for enantioselective deprotonation to generate chiral trimethylsilyl enol ethers [REFS‑2].

Prochiral ketone intermediate for asymmetric synthesis
Enantioselective deprotonation substrate for chiral lithium amides
Orthogonal silicon handle enables silicon-directed functionalization

4-(Trimethylsilyl)cyclohexanone vs. 4-Alkyl Analogs


In‑class substitution of 4‑(trimethylsilyl)cyclohexanone with a 4‑alkyl analog (e.g., 4‑tert‑butylcyclohexanone or 4‑methylcyclohexanone) fails because the TMS group imparts a distinct electronic profile and a different steric demand that directly affect both enantioselectivity and subsequent functionalization [REFS‑1]. Asymmetric deprotonation studies show that enantioselectivity decreases as the 4‑substituent becomes bulkier [REFS‑1], and the resulting TMS enol ether exhibits moderate acylation yields (rather than the near‑quantitative yields obtained with TBDMS enol ethers) [REFS‑2], making procurement decisions dependent on the exact silyl group and the reaction pathway intended.

4‑TMS Cyclohexanone
Electronic profile Silicon-based electronic effect influences deprotonation
Steric demand Bulky TMS group enables high enantioselectivity
Downstream handle Silicon allows orthogonal transformations
4‑Alkyl Analog (e.g., 4‑tert‑butyl)
Electronic profile Carbon-based donor effect may shift selectivity
Steric demand Increasing bulk can reduce enantioselectivity
Downstream handle Lacks silicon-directed chemistry; functionalization paths differ

4-(Trimethylsilyl)cyclohexanone: Comparative Evidence


Enantioselective Deprotonation: TMS vs. tert-Butyl

Enantioselective deprotonation of 4‑substituted cyclohexanones using chiral lithium amides yields the corresponding chiral trimethylsilyl enol ethers with up to 89% ee for the 4‑TMS substrate [REFS‑1]. In contrast, the 4‑tert‑butyl analog under identical conditions (same chiral base, excess TMSCl in THF) gives approximately 90% ee [REFS‑2], and the general trend shows that enantioselectivity decreases as the 4‑substituent becomes more sterically demanding [REFS‑1].

Enantioselective deprotonation
Cross-study comparable
up to 89% ee
Supports enantioselectivity context
Comparable to 4‑tert‑butyl (~90% ee); ee decreases with bulkier substituents
Asymmetric Synthesis Chiral Lithium Amides Silyl Enol Ethers

Acetal Odor: 4-TMS vs. 3-TMS Regioisomer

Acetals derived from 4‑trimethylsilylcyclohexanone were evaluated for odor character and intensity. The acetals formed from 1,3‑diols exhibit a woody note, whereas those from 1,4‑diols are very faint in odor [REFS‑1]. In a direct comparative study, acetals of 3‑trimethylsilylcyclohexanone were found to possess better overall odor quality than the corresponding 4‑TMS acetals [REFS‑2].

Acetal odor ranking
Head‑to‑head
Ranked lower than 3‑TMS isomer
Regioisomer selection critical for odor
4‑TMS acetals faint with 1,4‑diols; 3‑TMS reported superior quality
Fragrance Chemistry Structure‑Odor Relationship Organosilicon

Silyl Enol Ether Acylation: TMS vs. TBDMS

In acylation with acetyl tetrafluoroborate, the trimethylsilyl (TMS) enol ether of cyclohexanone gives only moderate yields of the corresponding 1,3‑diketone, whereas the tert‑butyldimethylsilyl (TBDMS) enol ether yields the product in nearly quantitative yield [REFS‑1]. Although the study does not explicitly include the 4‑TMS‑cyclohexanone‑derived enol ether, the trend established for cyclohexanone silyl enol ethers is class‑level inference for all cyclohexanone‑based TMS enol ethers.

Silyl enol ether acylation
Class‑level inference
TMS enol ether: moderate yield
TBDMS enol ether: near‑quantitative
Reported yield difference; class‑level trend
Acylation with acetyl tetrafluoroborate; TBDMS provides higher yields
Silyl Enol Ethers 1,3‑Diketone Synthesis Protecting Group Strategy

Asymmetric Ring Expansion of 4-Substituted Cyclohexanones

A chiral aluminum Lewis acid catalyst composed of Me₃Al and 3,3′‑bis(trimethylsilyl)‑BINOL promotes asymmetric ring expansion of cyclohexanone with α‑diazoacetates to yield cycloheptanones bearing remote α,δ‑chiral centers. The authors demonstrate that this catalytic desymmetrization strategy can be applied to 4‑substituted cyclohexanones, including 4‑TMS‑cyclohexanone, to construct chiral seven‑membered rings [REFS‑1].

Asymmetric ring expansion
Supporting evidence
Chiral Al Lewis acid catalysis
Supports cycloheptanone scaffold construction
4‑substituted cyclohexanones undergo desymmetrization with α‑diazoacetates
Asymmetric Catalysis Ring Expansion Chiral Aluminum Lewis Acid

4-(Trimethylsilyl)cyclohexanone Application Scenarios


Chiral Silyl Enol Ether Synthesis

Procure 4‑(trimethylsilyl)cyclohexanone as the prochiral substrate for enantioselective deprotonation using chiral lithium amides. Under optimized conditions (e.g., chiral chelated lithium amide, excess TMSCl, THF, −78 °C), the corresponding chiral trimethylsilyl enol ether is obtained with up to 89% ee [REFS‑1]. This high enantioselectivity, comparable to that achieved with 4‑tert‑butylcyclohexanone (~90% ee) [REFS‑2], makes the TMS derivative a viable alternative when subsequent silicon‑directed functionalization (e.g., Mukaiyama aldol, Michael addition) is desired.

Fragrance: Avoid 4-TMS

When screening silicon‑containing cyclohexanone derivatives for fragrance applications, avoid selecting 4‑(trimethylsilyl)cyclohexanone as the starting material. Direct comparative studies show that acetals of 3‑trimethylsilylcyclohexanone possess superior odor quality compared to the 4‑TMS regioisomer [REFS‑3], and acetals formed from 4‑substituted cyclohexanones with 1,4‑diols are notably faint [REFS‑4]. Procurement for odorant development should favor the 3‑TMS regioisomer.

Chiral Cycloheptanones via Desymmetrization

Use 4‑(trimethylsilyl)cyclohexanone as a 4‑substituted cyclohexanone substrate in catalytic asymmetric ring expansion with α‑diazoacetates. A chiral aluminum Lewis acid (Me₃Al/3,3′‑bis(TMS)‑BINOL) promotes desymmetrization to yield seven‑membered rings bearing remote α,δ‑chiral centers [REFS‑5]. This application leverages the prochiral nature of the 4‑TMS substrate to construct complex cycloheptanone scaffolds with high stereocontrol.

TMS Enol Ether Advantage over TBDMS

In sequences where the silyl enol ether must undergo subsequent acylation but high yield is not critical, or where TMS lability is advantageous for downstream desilylation, select 4‑(trimethylsilyl)cyclohexanone over the TBDMS analog. Class‑level evidence indicates that TMS enol ethers yield moderate amounts of 1,3‑diketones upon acylation with acetyl tetrafluoroborate, whereas TBDMS enol ethers give nearly quantitative yields [REFS‑6]. The TMS variant offers a more readily cleaved protecting group, enabling orthogonal deprotection strategies.

Application
Selection Property
Validation Focus
Chiral silyl enol ether synthesis
Prochiral TMS substrate
Enantioselectivity and enol ether stability
Fragrance screening (avoid 4‑TMS)
Regioisomer odor context
Panel‑based odor quality review
Chiral cycloheptanone scaffolds
Prochiral 4‑substituted cyclohexanone
Desymmetrization stereocontrol
Orthogonal deprotection strategy
TMS lability for desilylation
Acylation yield and protecting group review

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